An In-depth Technical Guide to the Chemical Properties of 2-(2-Bromoethoxy)-1,4-dimethylbenzene
An In-depth Technical Guide to the Chemical Properties of 2-(2-Bromoethoxy)-1,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Synthetic Chemistry
2-(2-Bromoethoxy)-1,4-dimethylbenzene is a substituted aromatic compound with significant potential as a versatile building block in organic synthesis. Its structure, featuring a dimethyl-substituted benzene ring linked to a bromoethoxy group, offers multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, predicted spectroscopic data, and an exploration of its potential applications in research and drug development. The bifunctional nature of this molecule, possessing both an aryl ether linkage and a reactive alkyl bromide, makes it a valuable intermediate for introducing the 2,5-dimethylphenoxyethyl moiety into a variety of molecular scaffolds. Aromatic compounds are fundamental in medicinal chemistry, often enhancing a drug's bioavailability and providing a rigid framework for binding to biological targets.[1][2][3][4]
Physicochemical Properties
While experimentally determined physical properties for 2-(2-Bromoethoxy)-1,4-dimethylbenzene are not widely reported in the literature, its key identifiers and predicted properties are summarized in the table below. These predictions are based on computational models and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 37136-96-2 | Vendor Information |
| Molecular Formula | C₁₀H₁₃BrO | Calculated |
| Molecular Weight | 229.11 g/mol | Calculated |
| IUPAC Name | 2-(2-Bromoethoxy)-1,4-dimethylbenzene | IUPAC Nomenclature |
| Predicted Boiling Point | ~270-290 °C | Estimation based on related structures |
| Predicted Density | ~1.3 g/cm³ | Estimation based on related structures |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Insoluble in water. | General knowledge of similar compounds |
Synthesis and Mechanism
The most direct and established method for the synthesis of 2-(2-Bromoethoxy)-1,4-dimethylbenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2,5-dimethylphenol acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.
The reaction proceeds in two main steps:
-
Deprotonation: A base, typically a carbonate or hydroxide, deprotonates the hydroxyl group of 2,5-dimethylphenol to form the more nucleophilic 2,5-dimethylphenoxide.
-
Nucleophilic Attack: The newly formed phenoxide attacks one of the carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion and forming the ether linkage.
Caption: Williamson Ether Synthesis of 2-(2-Bromoethoxy)-1,4-dimethylbenzene.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from a general procedure for the mono-alkylation of phenols with 1,2-dibromoethane.[5]
Materials:
-
2,5-Dimethylphenol (1.0 eq)
-
1,2-Dibromoethane (3.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Acetone (solvent)
-
Ethyl acetate (for extraction)
-
Water (for workup)
-
Brine (for washing)
-
Anhydrous Sodium Sulfate (Na₂SO₄) (for drying)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethylphenol and acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 10 minutes to facilitate the formation of the phenoxide.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Add water to the residue to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(2-Bromoethoxy)-1,4-dimethylbenzene.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 2-(2-Bromoethoxy)-1,4-dimethylbenzene, the following data are predicted based on established principles of NMR and IR spectroscopy and analysis of similar structures.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the two methylene groups of the ethoxy chain, and the two methyl groups on the benzene ring.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.2 | m | 3H | Ar-H | Aromatic protons on the dimethylbenzene ring. |
| ~4.3-4.5 | t | 2H | -O-CH₂- | Methylene protons adjacent to the oxygen, deshielded by the electronegative oxygen atom. |
| ~3.6-3.8 | t | 2H | -CH₂-Br | Methylene protons adjacent to the bromine, deshielded by the electronegative bromine atom. |
| ~2.2-2.4 | s | 6H | Ar-CH₃ | Protons of the two methyl groups on the aromatic ring. |
Predicted in CDCl₃, referenced to TMS at 0.00 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will show signals for the aromatic carbons, the two methylene carbons, and the two methyl carbons.
| Chemical Shift (ppm) | Assignment | Rationale |
| ~155-158 | Ar-C-O | Aromatic carbon attached to the ether oxygen. |
| ~130-138 | Ar-C | Quaternary aromatic carbons. |
| ~115-130 | Ar-CH | Aromatic carbons with attached protons. |
| ~68-70 | -O-CH₂- | Methylene carbon adjacent to the oxygen. |
| ~29-32 | -CH₂-Br | Methylene carbon adjacent to the bromine. |
| ~15-22 | Ar-CH₃ | Carbons of the methyl groups. |
Predicted in CDCl₃.
IR (Infrared) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2975-2850 | Medium-Strong | Aliphatic C-H stretch (from -CH₂- and -CH₃ groups) |
| 1600, 1500 | Medium-Strong | Aromatic C=C ring stretching |
| 1250-1200 | Strong | Aryl-O (ether) stretch |
| 1150-1085 | Strong | C-O (ether) stretch |
| 690-515 | Medium-Strong | C-Br stretch |
Reactivity and Potential Applications
The chemical reactivity of 2-(2-Bromoethoxy)-1,4-dimethylbenzene is dominated by the bromoethoxy group. The terminal bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for a variety of synthetic transformations, positioning the molecule as a valuable intermediate.
Potential Synthetic Applications:
-
Pharmaceutical Synthesis: The 2,5-dimethylphenoxyethyl moiety can be incorporated into drug candidates. Bromoalkyl-functionalized aromatic compounds are frequently used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2][6] The ether linkage provides a stable connection, while the alkyl chain can act as a spacer between a pharmacophore and another functional group.
-
Agrochemicals: Similar to pharmaceutical applications, this compound could serve as a precursor for novel herbicides, insecticides, and fungicides, where the aromatic ether structure is a common motif.[3]
-
Materials Science: Aryl ethers are components of some high-performance polymers. The reactivity of the bromo group could be exploited for polymerization reactions or for grafting onto polymer backbones to modify material properties.[3]
Caption: Reactivity of 2-(2-Bromoethoxy)-1,4-dimethylbenzene.
Safety and Handling
Based on the safety data for the analogous compound 4-(2-Bromoethoxy)-1,2-dimethylbenzene, 2-(2-Bromoethoxy)-1,4-dimethylbenzene should be handled with care. The primary hazards are likely to be:
-
Harmful if swallowed (Acute toxicity, Oral)
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
The starting materials for the synthesis also require careful handling:
-
2,5-Dimethylphenol: Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[7][8][9][10][11]
-
1,2-Dibromoethane: Toxic if inhaled and in contact with skin, causes skin and eye irritation, and may cause cancer.[5][12][13][14][15]
Conclusion
2-(2-Bromoethoxy)-1,4-dimethylbenzene is a valuable, though not extensively characterized, synthetic intermediate. Its straightforward synthesis via the Williamson ether reaction and the reactivity of its terminal bromine atom make it a useful tool for introducing the 2,5-dimethylphenoxyethyl group in the development of new pharmaceuticals, agrochemicals, and materials. Further research into its specific applications and a full experimental characterization of its properties would be beneficial to the scientific community.
References
-
ACD/Labs. NMR Prediction. [Link]
-
National Institute of Standards and Technology. Benzene, (2-bromoethoxy)-. NIST Chemistry WebBook. [Link]
- Google Patents.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Journal of Chemical and Pharmaceutical Research. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. [Link]
-
Study.com. Predict the H'NMR spectrum for 1,4-dimethylbenzene and label the peaks. [Link]
-
Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. [Link]
-
Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene. [Link]
-
Journal of Biochemical Technology. Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Agilent. 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. [Link]
-
YouTube. [Chemistry] How many peaks would you expect in the 'H NMR spectrum of 1,4 -dimethylbenzene (para-xy. [Link]
-
University of Belgrade. 5.3.2 Benzene and its derivatives. [Link]
-
Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]
-
Loba Chemie. 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS. [Link]
-
Edubirdie. Williamson Ether Synthesis. [Link]
-
Walsh Medical Media. Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]
-
National Center for Biotechnology Information. Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC59284 aromatic-rings-commonly-used-in-medicinal-chemistry-force-fields-comparison-and-interactions-with-water-toward-the-design-of-new-chemical-entities/]([Link] aromatic-rings-commonly-used-in-medicinal-chemistry-force-fields-comparison-and-interactions-with-water-toward-the-design-of-new-chemical-entities/)
-
Spectroscopy Online. Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. [Link]
-
Edubirdie. Williamson Ether Synthesis. [Link]
-
ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]
-
Chemaxon. NMR model prediction. [Link]
-
YouTube. How to predict the 13C NMR spectrum of a compound. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. jbiochemtech.com [jbiochemtech.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. US7923473B2 - Aromatic compounds and their use in medical applications - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. echemi.com [echemi.com]
- 11. 2,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. lobachemie.com [lobachemie.com]
- 15. pfaltzandbauer.com [pfaltzandbauer.com]
